![molecular formula C16H21ClN2O2 B2879909 6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide CAS No. 1384658-08-5](/img/structure/B2879909.png)
6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as CPOP and belongs to the class of pyridine carboxamides. The chemical structure of CPOP is shown below:
Mecanismo De Acción
The mechanism of action of CPOP is not fully understood, but it is believed to involve modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels and other signaling pathways in the brain. CPOP has been shown to enhance the activity of the sigma-1 receptor, leading to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects:
CPOP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to improved mood and cognitive function. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. In addition, CPOP has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPOP is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. However, one limitation of CPOP is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on CPOP. One area of interest is the development of new therapeutic agents based on the structure of CPOP. Another area of interest is the study of the sigma-1 receptor and its role in various physiological and pathological processes. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CPOP, including its metabolism and distribution in the body.
Métodos De Síntesis
The synthesis of CPOP is a multistep process that involves several chemical reactions. The first step involves the reaction between 6-chloronicotinic acid and cyclopentylamine to form 6-chloro-N-cyclopentylpyridine-3-carboxamide. This intermediate is then reacted with 2,3-epoxypropanol to form 6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide (CPOP).
Aplicaciones Científicas De Investigación
CPOP has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is found in the brain and other tissues. The sigma-1 receptor has been implicated in a number of physiological processes, including pain perception, memory, and mood regulation. CPOP has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
6-chloro-N-cyclopentyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-15-8-7-12(10-18-15)16(20)19(13-4-1-2-5-13)11-14-6-3-9-21-14/h7-8,10,13-14H,1-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPZSWZRRUPMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2CCCO2)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

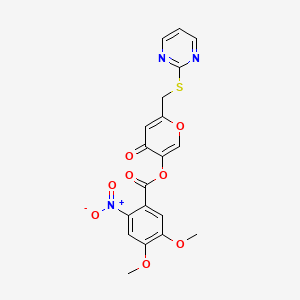


![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)
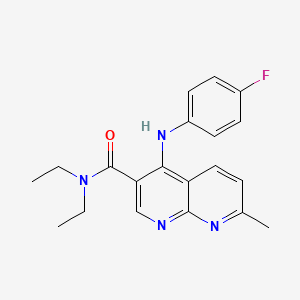
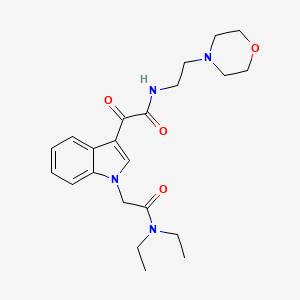
![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2879843.png)
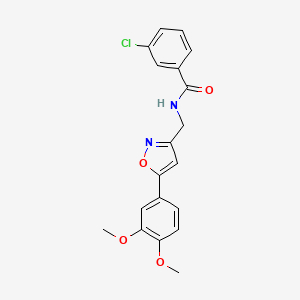
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)
![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)
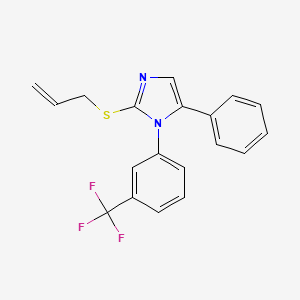
![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)